



Technical Support Center: Vidofludimus Hemicalcium Off-Target Effects Investigation

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Compound of Interest		
Compound Name:	Vidofludimus hemicalcium	
Cat. No.:	B12752360	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of **Vidofludimus hemicalcium** (also known as IMU-838).

Frequently Asked Questions (FAQs)

Q1: What are the primary known molecular targets of Vidofludimus hemicalcium?

A1: **Vidofludimus hemicalcium** has two well-characterized primary molecular targets. Its principal mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] By inhibiting DHODH, **Vidofludimus hemicalcium** selectively affects rapidly proliferating cells with high energy demands, such as activated lymphocytes, by inducing metabolic stress.[1][2] Additionally, it is a potent activator of the Nuclear Receptor Related 1 (Nurr1), a transcription factor associated with neuroprotective and anti-inflammatory effects.[1][2][5]

Q2: Is Vidofludimus hemicalcium known to have significant off-target effects?

A2: **Vidofludimus hemicalcium** is considered a next-generation, selective DHODH inhibitor.[6] A key differentiating feature from the first-generation DHODH inhibitor, teriflunomide, is its lack of off-target effects on kinases.[7][8][9][10] This high selectivity is believed to contribute to its favorable safety profile, with incidences of adverse events like diarrhea and neutropenia being comparable to placebo in clinical trials.[8][9] While extensive kinase screening has not







identified off-target kinase effects, researchers should remain aware of potential uncharacterized off-target activities in novel experimental systems.[8]

Q3: I am observing an unexpected cellular phenotype. How can I determine if it's an off-target effect?

A3: A systematic approach is required to distinguish on-target from potential off-target effects. The first step is to confirm that the observed effect is not a consequence of its known mechanisms: DHODH inhibition or Nurr1 activation. We recommend a series of validation experiments, including a uridine rescue assay to confirm DHODH-mediated effects and using Nurr1 agonists/antagonists to probe the involvement of that pathway. If the phenotype persists after accounting for the known on-target activities, further investigation into potential off-target effects is warranted. Refer to the troubleshooting guide below for a detailed workflow.

Q4: How does the potency of **Vidofludimus hemicalcium** differ across species for its primary target, DHODH?

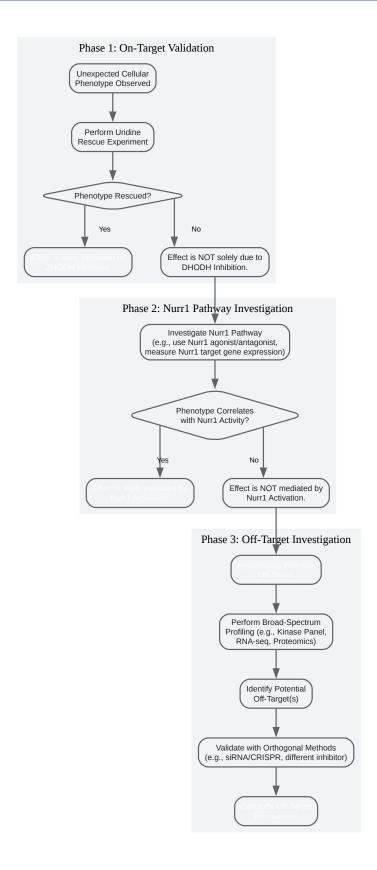
A4: The inhibitory potency of Vidofludimus on DHODH is species-dependent. It is significantly more potent on human DHODH compared to rodent DHODH. Specifically, its potency for inhibiting rat and mouse DHODH is 7.5 and 64.4 times lower, respectively, than for the human enzyme.[11][12] This is a critical consideration when designing and interpreting preclinical studies in these animal models.

Troubleshooting Guides

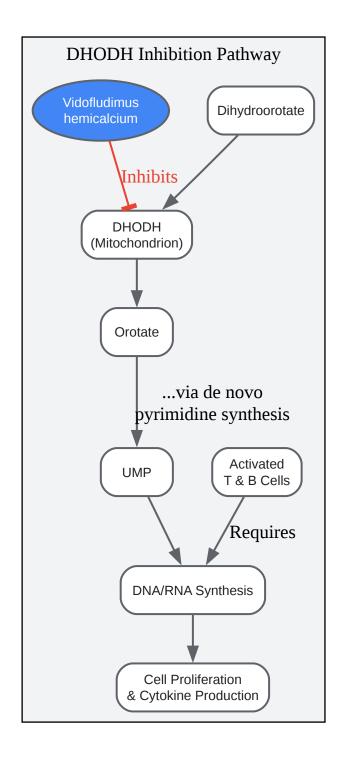
Issue: An unexpected cellular response is observed following treatment with Vidofludimus hemicalcium.

This guide provides a workflow to determine if the observed response is due to a known ontarget activity or a potential off-target effect.

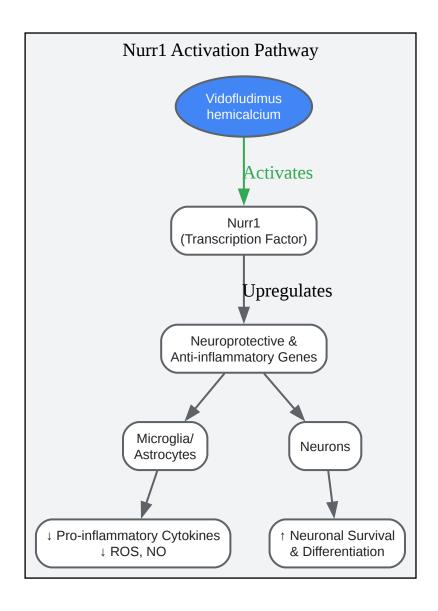












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